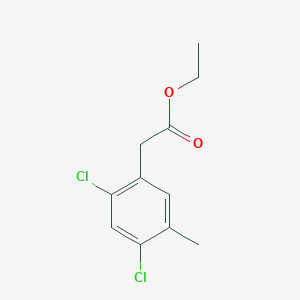

Ethyl 2,4-dichloro-5-methylphenylacetate

Description

Ethyl 2,4-dichloro-5-methylphenylacetate is an organochlorine compound belonging to the class of aromatic esters. Structurally, it consists of a 2,4-dichloro-5-methylphenyl group attached to an ethyl acetate moiety.

The synthesis of such esters typically involves esterification of the corresponding carboxylic acid. For example, 2,4-dichlorophenoxy acetate is prepared via acid-catalyzed reflux of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization . Adapting this method, the ethyl ester variant would employ ethanol instead of methanol, yielding a product with distinct physicochemical properties.

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-5-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-7(2)9(12)6-10(8)13/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLVGDJGFSJKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C(=C1)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,4-dichloro-5-methylphenylacetate involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like column chromatography.

Types of Reactions:

Oxidation: Ethyl 2,4-dichloro-5-methylphenylacetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: 2,4-dichloro-5-methylbenzoic acid

Reduction: 2,4-dichloro-5-methylphenylethanol

Substitution: Various substituted phenylacetates depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: Ethyl 2,4-dichloro-5-methylphenylacetate serves as a key intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization, making it valuable in synthetic organic chemistry.

2. Biological Activity:

- Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. This inhibition can have significant implications for pharmacokinetics and drug interactions.

- Antimicrobial Properties: Ethyl 2,4-dichloro-5-methylphenylacetate has shown potential antibacterial activity against various strains of bacteria. Preliminary studies have indicated minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.

3. Industrial Applications:

- Specialty Chemicals Production: The compound is utilized in the formulation of specialty chemicals, where its properties can be tailored for specific applications in materials science and manufacturing.

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of Ethyl 2,4-dichloro-5-methylphenylacetate against selected bacterial strains:

| Bacterial Strain | MIC (μM) | Notes |

|---|---|---|

| Staphylococcus aureus | 6.3 | Effective against resistant strains |

| Escherichia coli | 12.5 | Moderate susceptibility |

| Pseudomonas aeruginosa | 25 | Limited efficacy observed |

Enzyme Inhibition

The compound's inhibition potential against cytochrome P450 enzymes is summarized below:

| Enzyme | IC50 (μM) | Notes |

|---|---|---|

| CYP3A4 | 5.9 | Moderate inhibitory activity |

| CYP2D6 | 8.1 | Significant interaction potential |

Case Studies

1. Antibacterial Screening:

A study focused on the antibacterial properties of Ethyl 2,4-dichloro-5-methylphenylacetate demonstrated its effectiveness against Staphylococcus aureus, with MIC values suggesting that structural modifications could enhance its antimicrobial potency.

2. Enzyme Interaction Studies:

Research investigating the interaction of Ethyl 2,4-dichloro-5-methylphenylacetate with cytochrome P450 enzymes revealed its potential role in influencing drug metabolism. The findings indicate that this compound could affect the pharmacokinetic profiles of co-administered drugs, highlighting the need for further studies into its safety and efficacy as a pharmaceutical agent.

Mechanism of Action

The mechanism by which ethyl 2,4-dichloro-5-methylphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester group can be hydrolyzed to release the active acid form, which then participates in various metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Selected Esters and Analogues

Notes:

- Ethyl vs. Methyl Esters: The ethyl variant exhibits a higher molecular weight and boiling point due to its longer alkyl chain.

Research Findings and Trends

Recent studies emphasize the role of ester chain length in modulating bioactivity. For instance:

Biological Activity

Ethyl 2,4-dichloro-5-methylphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Ethyl 2,4-dichloro-5-methylphenylacetate is a substituted aromatic ester. Its synthesis typically involves the acylation of 2,4-dichloro-5-methylphenol with ethyl acetate under acidic conditions. The compound's structure is characterized by the presence of chlorine substituents and an ethyl ester group, which may influence its biological activity.

The biological activity of ethyl 2,4-dichloro-5-methylphenylacetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate various physiological functions.

- Formation of Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antimicrobial Activity

Ethyl 2,4-dichloro-5-methylphenylacetate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacteria and fungi. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

| Microorganism | MIC (μM) | Reference |

|---|---|---|

| Escherichia coli | 12.5 | |

| Staphylococcus aureus | 6.3 | |

| Pseudomonas aeruginosa | 25 |

Insecticidal Properties

Research has also highlighted the insecticidal potential of ethyl 2,4-dichloro-5-methylphenylacetate. It has been shown to affect various insect orders such as Lepidoptera and Diptera. The compound's low toxicity to mammals makes it a candidate for use in agricultural pest control .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of ethyl 2,4-dichloro-5-methylphenylacetate against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Insect Resistance Management : Another study focused on the use of this compound in managing insect resistance in agricultural settings. The findings suggested that its unique chemical structure allows it to overcome resistance mechanisms present in certain pest populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.